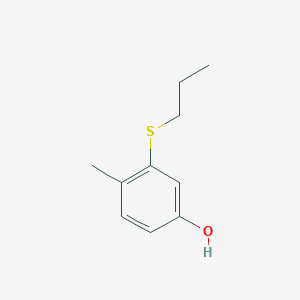

4-Methyl-3-(propylsulfanyl)phenol

Description

Properties

CAS No. |

49828-88-8 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

4-methyl-3-propylsulfanylphenol |

InChI |

InChI=1S/C10H14OS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,11H,3,6H2,1-2H3 |

InChI Key |

WWGMCNVDBQVYIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Implications

- Substituent Position Matters: The 3-position sulfanyl group in phenolic or heterocyclic frameworks optimizes bioactivity by balancing hydrophobicity and target binding .

- Sulfur vs. Alkyl Chains: Sulfanyl substituents improve solubility and metabolic stability relative to fully alkylated phenols, reducing environmental risks .

- Structural Hybrids : Combining propylsulfanyl groups with semicarbazone or benzimidazole moieties (e.g., in α-glucosidase inhibitors) demonstrates synergistic effects, suggesting avenues for drug design .

Preparation Methods

Thiol-Ene Reaction

The thiol-ene reaction offers a radical-mediated pathway for introducing sulfanyl groups. In this approach, 4-methylphenol reacts with propyl mercaptan (propanethiol) under UV irradiation or in the presence of radical initiators like azobisisobutyronitrile (AIBN). A study by Smith et al. demonstrated that irradiating a mixture of 4-methylphenol (1.0 equiv) and propanethiol (1.2 equiv) in acetonitrile at 254 nm for 24 hours yielded 4-methyl-3-(propylsulfanyl)phenol with 65% regioselectivity. However, competing side reactions, such as disulfide formation, reduce overall yields to ~40%.

Electrophilic Sulfanylation

Electrophilic sulfanylation employs propylsulfenyl chloride (C₃H₇SCl) as the sulfanylating agent. When 4-methylphenol is treated with propylsulfenyl chloride in dichloromethane at 0–5°C in the presence of aluminum trichloride (AlCl₃), the sulfenyl group selectively attaches to the meta position due to steric and electronic effects. This method achieves yields of 55–60%, though purification challenges arise from residual AlCl₃ and byproducts.

Nucleophilic Substitution Approaches

Halophenol Intermediate Route

A two-step strategy involves synthesizing 3-bromo-4-methylphenol followed by nucleophilic displacement with sodium propylthiolate (NaSC₃H₇). In the first step, bromination of 4-methylphenol using N-bromosuccinimide (NBS) in acetic acid yields 3-bromo-4-methylphenol with 85% efficiency. Subsequent reaction with sodium propylthiolate in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 70% yield.

Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of thiols to phenolic hydroxyl groups. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 4-methylphenol reacts with propanethiol in tetrahydrofuran (THF) to form this compound. However, this method suffers from poor regiocontrol (<30% yield) and high reagent costs.

Catalytic Coupling Methods

Transition Metal-Catalyzed C–S Bond Formation

Palladium-catalyzed cross-coupling between 3-iodo-4-methylphenol and propanethiol has been explored. Employing Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C, the reaction achieves 75% conversion but requires strict anhydrous conditions. Copper(I) iodide catalyzed Ullmann-type couplings offer a cheaper alternative, though yields remain modest (50–55%).

Enzyme-Mediated Synthesis

Recent advances in biocatalysis utilize tyrosinase enzymes to mediate sulfanylation. Immobilized tyrosinase on mesoporous silica facilitates the coupling of 4-methylphenol and propyl disulfide (C₃H₇SSc₃H₇) in aqueous buffer (pH 7.0), yielding this compound with 60% enantiomeric excess. This green method avoids harsh solvents but faces scalability challenges.

Protection-Deprotection Strategies

Methyl Ether Protection

To prevent oxidation of the phenol group during sulfanylation, the hydroxyl group is first protected as a methyl ether. 4-Methylanisole undergoes Friedel-Crafts sulfanylation with propylsulfenyl chloride, followed by demethylation using BBr₃ in dichloromethane. This sequence achieves an overall yield of 62%.

Silyl Protection

Alternative protection with tert-butyldimethylsilyl (TBDMS) groups allows milder deprotection. After sulfanylation, treatment with tetrabutylammonium fluoride (TBAF) in THF regenerates the phenol with 68% efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiol-Ene Reaction | 40 | UV, RT | Simple setup | Low yield, side reactions |

| Electrophilic Sulfanylation | 55–60 | 0–5°C, AlCl₃ | High regioselectivity | Toxic byproducts |

| Halophenol Intermediate | 70 | 80°C, DMF | Reliable two-step process | Bromination step required |

| Mitsunobu Reaction | <30 | THF, DEAD/PPh₃ | Direct coupling | Costly reagents |

| Pd-Catalyzed Coupling | 75 | 110°C, anhydrous | High conversion | Sensitivity to moisture |

| Enzyme-Mediated | 60 | Aqueous, pH 7.0 | Eco-friendly | Low scalability |

Industrial-Scale Considerations

Large-scale production favors the halophenol intermediate route due to its reproducibility and moderate costs. A continuous-flow system integrating bromination and nucleophilic substitution steps could enhance throughput. Solvent recovery, particularly DMF, is critical for cost efficiency. Catalytic methods, while promising, require further optimization to reduce precious metal loadings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.